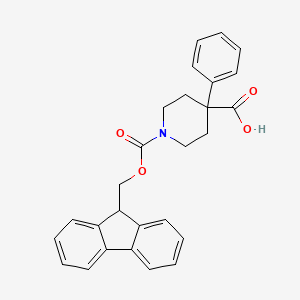

Fmoc-4-フェニルピペリジン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Fmoc-4-phenyl-piperidine-4-carboxylic acid” (Fmoc-4-PP) is a compound with significant importance as an intermediate in the synthesis of diverse compounds, including peptides, peptidomimetics, and other organic molecules . It has an aromatic carboxylic acid structure coupled with a piperidine moiety .

Synthesis Analysis

Fmoc-4-PP holds significant importance as an intermediate in the synthesis of diverse compounds, including peptides, peptidomimetics, and other organic molecules . Its aromatic carboxylic acid structure coupled with a piperidine moiety presents an appealing option for various synthetic reactions . A mild method for an efficient removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid has been developed .

Molecular Structure Analysis

The molecular formula of Fmoc-4-PP is C27H25NO4 . It has a molecular weight of 427.49 . The InChI code of the compound is 1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30) .

Chemical Reactions Analysis

The primary mechanism of action for Fmoc-4-PP lies in its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds .

Physical and Chemical Properties Analysis

Fmoc-4-PP is a white amorphous powder . . The compound should be stored at 0-8°C .

科学的研究の応用

様々な化合物の合成における中間体

Fmoc-4-フェニルピペリジン-4-カルボン酸 (Fmoc-4-PP) は、ペプチド、ペプチドミメティック、その他の有機分子を含む様々な化合物の合成における重要な中間体として注目されています . 芳香族カルボン酸構造とピペリジン部分を組み合わせることで、様々な合成反応に適した選択肢となっています .

水素結合の形成

Fmoc-4-フェニルピペリジン-4-カルボン酸の作用メカニズムは、他の分子との水素結合形成能力にあります . この相互作用は、他の化合物との安定な複合体の形成に重要な役割を果たします .

ペプチド合成

Fmoc-4-フェニルピペリジン-4-カルボン酸は、固相ペプチド合成 (SPPS) において、アミノ酸のα-アミノ基脱保護のための試薬として使用されます . これは、プロテオミクス研究における貴重なツールとなります .

ペプチドミメティックの合成

ペプチドミメティックは、ペプチドの構造と機能を模倣する化合物です。 Fmoc-4-フェニルピペリジン-4-カルボン酸は、これらの化合物の合成に使用でき、潜在的な治療薬の範囲を拡大します .

その他の有機分子の合成

ペプチドやペプチドミメティックに加えて、Fmoc-4-フェニルピペリジン-4-カルボン酸は、他の有機分子の合成にも使用できます . これは、有機化学の様々な分野における応用範囲を広げます .

創薬研究

ペプチド、ペプチドミメティック、その他の有機分子の合成における役割から、Fmoc-4-フェニルピペリジン-4-カルボン酸は、創薬研究における貴重なツールです . 試験および評価のために、幅広い化合物を生成するために使用できます .

Safety and Hazards

作用機序

Target of Action

Fmoc-4-phenyl-piperidine-4-carboxylic acid primarily targets molecules with which it can form hydrogen bonds . This interaction plays a pivotal role in the formation of stable complexes with other compounds .

Mode of Action

The primary mechanism of action for Fmoc-4-phenyl-piperidine-4-carboxylic acid lies in its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . Additionally, the piperidine moiety of Fmoc-4-phenyl-piperidine-4-carboxylic acid can engage in hydrogen bonding with various molecules, such as peptides, peptidomimetics, and other organic compounds .

Biochemical Pathways

Fmoc-4-phenyl-piperidine-4-carboxylic acid is mainly used as a protecting group in peptide synthesis to prevent unwanted reactions from occurring during the reaction . It is also used as a precursor in the synthesis of various peptides such as sphingosine-1-phosphate receptor antagonists, VLA-4 antagonists, and MER receptor tyrosine kinase inhibitors .

Pharmacokinetics

Its ability to form hydrogen bonds with other molecules suggests that it may have good solubility and could potentially be well-absorbed in the body .

Result of Action

The result of Fmoc-4-phenyl-piperidine-4-carboxylic acid’s action is the formation of stable complexes with other compounds . This is crucial in the synthesis of diverse compounds, including peptides, peptidomimetics, and other organic molecules .

Action Environment

The action environment of Fmoc-4-phenyl-piperidine-4-carboxylic acid is typically a laboratory setting where it is used in synthetic reactions . The stability, efficacy, and action of Fmoc-4-phenyl-piperidine-4-carboxylic acid can be influenced by factors such as temperature, pH, and the presence of other reactants .

生化学分析

Biochemical Properties

The primary mechanism of action for Fmoc-4-phenyl-piperidine-4-carboxylic acid lies in its ability to form hydrogen bonds with other molecules . This interaction plays a pivotal role in the formation of stable complexes with other compounds . Additionally, the piperidine moiety of Fmoc-4-phenyl-piperidine-4-carboxylic acid can engage in hydrogen bonding with various molecules, such as peptides, peptidomimetics, and other organic compounds .

Cellular Effects

Given its role in peptide synthesis, it may influence various cellular processes through its involvement in the production of peptides and peptidomimetics .

Molecular Mechanism

The molecular mechanism of Fmoc-4-phenyl-piperidine-4-carboxylic acid primarily involves the formation of hydrogen bonds with other molecules . This interaction is crucial in the formation of stable complexes with other compounds .

特性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBOBGECOQGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-19-5 |

Source

|

| Record name | 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2559924.png)

![3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2559928.png)

![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)

![[4-(Aminomethyl)pyridin-2-yl]methanol dihydrochloride](/img/structure/B2559942.png)